2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)-
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Overview
Description
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- is a chiral organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted butenolides or lactones, which undergo intramolecular cyclization to form the furanone ring.
Industrial Production Methods
Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity. The choice of catalyst, solvent, and reaction temperature are critical factors in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuranone derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-: A non-chiral analog.
3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-: A related compound with different substituents.
γ-Butyrolactone: A structurally similar lactone with different biological activities.
Uniqueness
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- is unique due to its chiral nature and specific substituents, which confer distinct chemical and biological properties. Its stereochemistry plays a crucial role in its reactivity and interactions with biological targets.
Properties
CAS No. |
292148-43-7 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3S,5R)-3,5-dimethyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C12H14O2/c1-9-8-12(2,14-11(9)13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,12+/m0/s1 |
InChI Key |
BQZKDWCIFAWXHY-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@H]1C[C@](OC1=O)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(OC1=O)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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